19-Nordeoxycorticosterone

Description

Historical Context of Research on 19-Nordeoxycorticosterone Discovery and Initial Investigations

The initial identification of this compound emerged from studies of steroid excretion, where it was found in the urine of both rats and humans in a nonconjugated, or "free," form. nih.govnih.gov Early research quickly established it as a powerful mineralocorticoid, prompting investigations into its physiological role. nih.gov A significant focus of these initial investigations was its potential contribution to hypertension. nih.govnih.gov

A 1985 study provided further evidence for this by demonstrating that infusions of 19-nor-DOC in adrenalectomized spontaneously hypertensive rats led to significant increases in blood pressure, cementing its status as a potent hypertensinogenic steroid. nih.gov These foundational studies established that the excretion of 19-nor-DOC could be considerably higher in female rats compared to male rats and that its levels could vary significantly from day to day. nih.gov Early metabolic studies sought to understand its origin and fate in the body, finding that intravenously administered 19-nor-DOC is primarily excreted in the urine as glucuronoside-conjugated metabolites, with very little remaining in the free, unconjugated form. nih.gov These initial findings laid the groundwork for decades of subsequent research into its biosynthesis, regulation, and pathological significance.

Significance of this compound within Steroid Biochemistry Research

The significance of this compound in steroid biochemistry stems primarily from its potent mineralocorticoid activity, which is nearly equivalent to that of aldosterone (B195564), the principal mineralocorticoid in humans. ahajournals.orgnih.govoup.com This makes it a subject of intense research, particularly in the context of hypertension, where mineralocorticoid excess is a known pathogenic factor. nih.govnih.gov Unlike aldosterone, whose secretion is mainly regulated by the renin-angiotensin system, 19-nor-DOC production appears to be influenced by different mechanisms, including adrenocorticotropic hormone (ACTH). ahajournals.orgoup.comahajournals.org This distinction is crucial for understanding certain forms of hypertension, especially low-renin hypertension, where elevated levels of 19-nor-DOC have been observed. oup.comahajournals.org

Research has elucidated parts of its biosynthetic pathway. While it was once thought that plasma deoxycorticosterone (DOC) was the direct precursor, studies have shown this is not the case. nih.gov Instead, research points to the potential role of cytochrome P450C11, an enzyme with potent 19-hydroxylase activity, in converting 19-hydroxy-deoxycorticosterone to 19-nor-DOC. tandfonline.comresearchgate.net The compound is known to be synthesized in both the adrenal glands and the kidneys. ahajournals.orgnih.gov Studies on patients with aldosterone-producing adenomas have shown that the tumor-containing adrenal gland produces significant amounts of 19-nor-DOC, often comparable to its aldosterone output, suggesting it may contribute to the associated hypertension and hypokalemia. ahajournals.orgnih.gov

| Steroid | Adrenal Vein Ipsilateral to Tumor | Contralateral Adrenal Vein |

|---|---|---|

| Aldosterone | 469 +/- 293 | 70 +/- 59 |

| This compound | 548 +/- 286 | 51 +/- 14 |

Data derived from a study on five patients with aldosterone-producing adenomas, demonstrating significant production of this compound from the tumor-affected adrenal gland. ahajournals.orgnih.gov

Overview of Current Research Trajectories and Academic Interest in this compound

Contemporary academic interest in this compound is focused on several key areas. A primary goal is to fully unravel its complex regulatory and biosynthetic pathways. ahajournals.org Researchers are actively investigating the specific factors, beyond ACTH, that control its production in both adrenal and extra-adrenal tissues like the kidney. ahajournals.orgoup.com The observation that aldosterone production is more suppressed than 19-nor-DOC production in the adrenal gland contralateral to an adenoma suggests these two potent mineralocorticoids are under distinct regulatory controls, a subject of ongoing study. ahajournals.orgnih.gov

The hamster has emerged as a valuable animal model for this research, as its adrenal cytochrome P450C11 enzyme exhibits nearly equal 11β-hydroxylase and 19-hydroxylase activities, making it ideal for studying the synthesis of 19-nor-DOC precursors. researchgate.net Furthermore, research continues to explore the metabolism of 19-nor-DOC itself, with studies identifying metabolites such as 19-nor-corticosterone and 19-nor-18-hydroxydeoxycorticosterone, whose biological significance is still being evaluated. oup.com The relationship between 19-nor-DOC and other steroids in hypertensive states remains a significant trajectory, aiming to clarify its precise role in the pathogenesis of hypertension. ahajournals.org

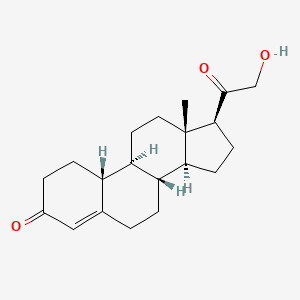

Structure

2D Structure

3D Structure

Properties

CAS No. |

4682-70-6 |

|---|---|

Molecular Formula |

C20H28O3 |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-17-(2-hydroxyacetyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C20H28O3/c1-20-9-8-15-14-5-3-13(22)10-12(14)2-4-16(15)17(20)6-7-18(20)19(23)11-21/h10,14-18,21H,2-9,11H2,1H3/t14-,15+,16+,17-,18+,20-/m0/s1 |

InChI Key |

YNCNEPHWJBSKJJ-OIHMHFBDSA-N |

SMILES |

CC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC34 |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CO)CCC4=CC(=O)CC[C@H]34 |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC34 |

Synonyms |

19-nordeoxycorticosterone |

Origin of Product |

United States |

Biosynthetic Pathways and Precursor Metabolism of 19 Nordeoxycorticosterone

Endogenous Formation Pathways of 19-Nordeoxycorticosterone in Biological Systems

The synthesis of 19-nor-DOC is not a direct product of the adrenal cortex but rather results from the peripheral conversion of adrenal-derived precursors. ahajournals.org This extra-adrenal synthesis is a key feature of its biology.

Enzymatic Steps and Regulation in this compound Synthesis

Cytochrome P450 (CYP) enzymes, a superfamily of hemeproteins, are central to steroid biosynthesis and metabolism. nih.govdiva-portal.orgmdpi.com The oxidative removal of the C19 methyl group from the steroid nucleus, a key step in forming 19-nor-DOC, proceeds through successive oxidations mediated by a mitochondrial nonaromatizing C19 oxidase pathway. oup.com

Studies have indicated the involvement of cytochrome P450 in the C-19 oxidation of DOC and its metabolites. nii.ac.jp Specifically, adrenal mitochondrial P450 enzymes are implicated in the 11β-, 18-, and 19-hydroxylase activities that act on DOC. nih.gov Alterations in the activity of these enzymes can lead to a shunting of DOC into the 19-nor-DOC pathway. nih.gov For instance, inhibition of 19-hydroxylase activity has been shown to reduce 19-nor-DOC production. ahajournals.org

Tissue-Specific Biosynthesis of this compound

A defining characteristic of 19-nor-DOC synthesis is its tissue specificity. While the precursors are of adrenal origin, the final conversion to 19-nor-DOC occurs extra-adrenally. ahajournals.orgfoodb.ca

The kidney is a primary site for the synthesis of 19-nor-DOC from its circulating adrenal precursors. ahajournals.orgtandfonline.com Studies using isolated rat kidneys and cultured rat kidney inner medullary collecting duct cells have demonstrated the conversion of 19-oxo-DOC and 19-oic-DOC to 19-nor-DOC. nih.gov In these experiments, 19-oic-DOC was converted to 19-nor-DOC more efficiently than 19-oxo-DOC. nih.gov This supports the hypothesis that the kidney possesses the necessary enzymatic machinery for the final step in 19-nor-DOC biosynthesis. nih.gov The close proximity of its synthesis in the kidney to its site of excretion may explain why little 19-nor-DOC passes through the liver after its formation. tandfonline.com

In some pathological conditions, such as in patients with aldosterone-producing adenomas, the tumor cells themselves may acquire the ability to convert 19-oxo-DOC and 19-oic-DOC to 19-nor-DOC, a function not typically found in normal adrenal cells. ahajournals.org

Adrenal Production Research

Research into the adrenal production of this compound has revealed that while the adrenal gland is the source of its precursors, the final conversion to 19-nor-DOC largely occurs elsewhere. The adrenal cortex synthesizes deoxycorticosterone (DOC), which serves as a crucial starting point for the pathway leading to 19-nor-DOC.

Studies have demonstrated an alternative metabolic pathway for DOC within the bovine adrenal cortex, involving a series of oxidation reactions at the C-19 position. oncohemakey.com This pathway proceeds from DOC to 19-hydroxy-DOC (19-OH-DOC), then to 19-oxo-DOC, and finally to 19-oic-DOC. oncohemakey.com These reactions are dependent on NADPH and molecular oxygen and are inhibited by carbon monoxide and metyrapone, suggesting the involvement of cytochrome P-450 enzymes. oncohemakey.com It is believed that 19-oic-DOC is the final adrenal product in this pathway and is subsequently converted to 19-nor-DOC in extra-adrenal tissues. oncohemakey.com

The hamster adrenal has been identified as an excellent model for studying 19-hydroxylase activity due to its high capacity to convert DOC to 19-OH-DOC. researchfloor.org Research using hamster adrenal cytochrome P450C11 expressed in COS-1 cells has shown that this enzyme possesses strong 19-hydroxylase activity, comparable to its 11β-hydroxylase activity. researchfloor.org Furthermore, these studies have demonstrated that hamster P450C11 can directly convert 19-OH-DOC to 19-nor-DOC in significant yields, highlighting a potential role for this enzyme in the formation of 19-nor-DOC of adrenal origin. researchfloor.org

In the context of adrenal pathologies, such as aldosterone-producing adenomas (APAs), there is evidence of direct 19-nor-DOC production. acs.orgoup.com Studies have shown that in patients with APAs, the concentration of 19-nor-DOC is significantly higher in the adrenal vein on the same side as the tumor compared to the contralateral side. acs.orgoup.com This suggests that the tumor cells, unlike normal adrenal cells, have the capability to convert precursors like 19-oxo-DOC and 19-oic-DOC into 19-nor-DOC. acs.org The production of 19-nor-DOC in these cases is comparable to that of aldosterone (B195564), indicating its potential contribution to the associated hypertension and hypokalemia. acs.orgoup.com

Adrenocorticotropic hormone (ACTH) has been shown to be a significant stimulator of the production of 19-nor-DOC precursors in the adrenal cortex's zona fasciculata. researchgate.net This stimulation increases the circulating levels of these precursors, which can then be converted to 19-nor-DOC extra-adrenally. researchgate.netresearchgate.net

Extra-Adrenal Sites of this compound Formation

The primary site for the final conversion of adrenal-derived precursors to this compound is the kidney. acs.orgnih.gov While the adrenal gland produces the necessary 19-oxygenated derivatives of DOC, the ultimate 19-desmolation step to form 19-nor-DOC occurs in renal tissue. nih.gov

Research has demonstrated that the kidney can synthesize 19-nor-DOC from these adrenal precursors. acs.org In patients with aldosterone-producing adenomas, 19-nor-DOC levels in the renal veins are higher than aldosterone levels, suggesting renal production of 19-nor-DOC. acs.orgoup.com This renal synthesis is thought to utilize circulating 19-oxygenated DOC derivatives, likely 19-oic-DOC. researchgate.net

A parallel pathway for the biosynthesis of 19-hydroxy-DOC, a direct precursor to 19-nor-DOC, has also been identified in the kidney. nih.gov Studies have shown that homogenized renal tissues from both rats and humans can convert 19-hydroxy-progesterone to 19-hydroxy-DOC through 21-hydroxylation. nih.gov Since the placenta is known to produce 19-hydroxy-progesterone from progesterone (B1679170), this renal conversion could represent an alternative pathway for 19-nor-DOC production, particularly during pregnancy. nih.govgoogle.com

The regulation of extra-adrenal 19-nor-DOC synthesis appears to be distinct from that of aldosterone. While the renin-angiotensin system is a primary regulator of aldosterone, its influence on 19-nor-DOC production is less direct, though inhibition of angiotensin II has been associated with decreased urinary 19-nor-DOC levels. researchgate.net

Exogenous Synthesis Methodologies for this compound and its Analogs

The unique structure and biological significance of this compound have prompted the development of various synthetic strategies, including total synthesis, semi-synthetic modifications, and innovative chemoenzymatic approaches.

Total Synthesis Approaches to this compound

The total synthesis of this compound has been achieved through elegant chemical strategies. One notable approach is a facile and enantioselective total synthesis that constructs the A-ring onto a pre-existing steroidal framework. rsc.org This method utilizes a (+)-A-nor-B-trienic steroid, which is obtained enantioselectively from an alkenic benzocyclobutene derivative. rsc.org This strategy highlights the ability to build the complex steroid structure from simpler, achiral precursors in a controlled stereochemical manner.

Semi-synthetic Derivation of this compound Analogs

Semi-synthetic approaches, starting from readily available steroids, have been instrumental in producing this compound and its analogs. A common strategy involves the chemical modification of 19-norsteroids, which can be derived from other steroid precursors.

For instance, 19-norprogesterone (B1209251) can be synthesized from androst-4-ene-3,17-dione. researchgate.net The process involves converting the starting material to its 17-cyanohydrin, followed by dehydration and catalytic reduction of the resulting double bond. researchgate.net Protection of the 3-ketone and subsequent reaction with a methylmagnesium iodide allows for the construction of the progesterone side chain, yielding 19-norprogesterone. researchgate.net This compound can then serve as a precursor for further modifications to generate analogs.

Another approach starts from 19-hydroxy-3-keto-Δ⁴-steroids. Reaction with a secondary amine in an inert solvent leads to the formation of the enamine of the corresponding 19-nor-3-keto-Δ⁴-steroid, with the elimination of formaldehyde. google.com Subsequent hydrolysis of this enamine yields the desired 19-nor-3-keto-Δ⁴-steroid. google.com This method provides a direct route to the 19-nor steroid core.

Furthermore, the synthesis of various substituted 19-norsteroids has been explored to investigate structure-activity relationships. For example, 11β-substituted 19-norsteroids have been synthesized to study their influence on progesterone receptor affinity. nih.gov These syntheses often involve multi-step chemical transformations to introduce specific functional groups at desired positions on the steroid scaffold.

Chemoenzymatic Synthesis Research for this compound

Chemoenzymatic synthesis, which combines the selectivity of biological catalysts with the efficiency of chemical reactions, is an emerging and powerful strategy for producing complex molecules like steroids. Research in this area has focused on developing enzymatic steps for key transformations in the synthesis of 19-norsteroids.

A critical step in the formation of 19-norsteroids is the removal of the C-19 methyl group. Biocatalytic C-19 hydroxylation is a pivotal transformation for accessing both C-19 functionalized steroids and 19-nor steroidal drugs. rsc.org However, this is a challenging reaction due to the steric hindrance around the C-19 methyl group. rsc.org Researchers have identified and engineered cytochrome P450 enzymes that can catalyze this specific hydroxylation. rsc.org

For example, a chemoenzymatic strategy has been developed for the synthesis of various steroidal drugs, including 19-norprogesterone, from biorenewable phytosterols. acs.orgnih.gov This involves the use of genetically modified microorganisms to produce key steroidal intermediates, which are then chemically converted to the final products. acs.orgnih.gov

The enzymatic C-19 demethylation process is catalyzed by aromatase (cytochrome P450ARO), which involves three successive oxidative steps. oncohemakey.com While this enzyme is primarily known for its role in estrogen biosynthesis, its ability to remove the C-19 methyl group is a key enzymatic transformation that can be harnessed in synthetic strategies.

Although a complete chemoenzymatic synthesis of this compound has not been explicitly detailed in a single report, the existing research on specific enzymatic transformations, such as C-19 hydroxylation and demethylation, provides a strong foundation for developing such a route. oncohemakey.comrsc.org These enzymatic steps can be integrated with chemical synthesis to create more efficient and sustainable methods for producing this compound and its analogs.

Metabolism and Catabolism of 19 Nordeoxycorticosterone

Enzymatic Biotransformations of 19-Nordeoxycorticosterone

The biotransformation of 19-nor-DOC is a multifaceted process involving several key enzymatic reactions. These reactions modify the structure of 19-nor-DOC, altering its biological activity and facilitating its excretion.

Reduction Pathways and Metabolites (e.g., Tetrahydro-19-nor-DOC)

While the metabolism of intravenously infused radiolabeled [3H]19-nor-DOC has been studied, detailed information on its specific reduction pathways remains an area of ongoing research. In a patient with 17α-hydroxylase deficiency syndrome, elevated levels of tetrahydro-deoxycorticosterone (TH-DOC) were observed, suggesting that reduction is a significant metabolic route for related steroids. nih.gov The reduction of the A-ring of steroid hormones is a common metabolic process, typically leading to the formation of dihydro and tetrahydro metabolites. It is plausible that 19-nor-DOC undergoes similar reductive metabolism, resulting in the formation of metabolites such as tetrahydro-19-nor-DOC. This process would involve the action of 5α- and 5β-reductases and 3α- and 3β-hydroxysteroid dehydrogenases, enzymes known to be active in steroid metabolism in tissues like the liver.

Hydroxylation Metabolites of this compound (e.g., 19-nor-corticosterone, 19-nor-18-hydroxydeoxycorticosterone)

Hydroxylation is a major pathway in the metabolism of 19-nor-DOC. Studies involving the incubation of rat adrenal homogenates with 19-nor-DOC have led to the identification of two primary hydroxylated metabolites: 19-nor-corticosterone and 19-nor-18-hydroxydeoxycorticosterone. These compounds are formed through the enzymatic introduction of a hydroxyl group at the C-11 and C-18 positions, respectively.

The table below summarizes the key hydroxylation metabolites of this compound.

| Metabolite | Site of Hydroxylation |

| 19-nor-corticosterone | C-11 |

| 19-nor-18-hydroxydeoxycorticosterone | C-18 |

Conjugation Reactions and Excretion Pathways

Following reduction and hydroxylation, the resulting metabolites of 19-nor-DOC undergo conjugation reactions to increase their water solubility and facilitate their excretion. The primary conjugation pathways are glucuronidation and sulfation.

Glucuronidation: Studies have shown that the majority of urinary metabolites of intravenously infused [3H]19-nor-DOC are excreted as glucuronosides. This indicates that glucuronidation is a major pathway for the clearance of 19-nor-DOC metabolites.

Sulfation: In addition to glucuronidation, sulfation also plays a role in the conjugation and excretion of 19-nor-DOC metabolites.

The conjugated metabolites are then primarily excreted in the urine.

Tissue-Specific Metabolic Profiles of this compound

The metabolism of 19-nor-DOC is not confined to a single organ but occurs in various tissues, with each exhibiting a distinct metabolic profile.

Adrenal Glands: Rat adrenal glands have been shown to metabolize 19-nor-DOC, primarily through hydroxylation, to produce 19-nor-corticosterone and 19-nor-18-hydroxydeoxycorticosterone.

Kidney: The kidney is another important site for 19-nor-DOC metabolism.

Liver: The liver is a central organ for steroid metabolism, and it is expected to play a significant role in the reduction and conjugation of 19-nor-DOC and its metabolites. The specific metabolic rates of major organs reveal the liver's high capacity for such processes. nih.govnih.gov

Regulation of this compound Metabolic Enzymes

The enzymes responsible for the metabolism of 19-nor-DOC are subject to regulation by various factors, including hormones.

Molecular Mechanisms and Biological Activities of 19 Nordeoxycorticosterone in Research Models

Steroid Receptor Interactions and Binding Kinetics of 19-Nordeoxycorticosterone

The biological activity of this compound is initiated by its binding to intracellular steroid receptors, which function as ligand-dependent transcription factors. mdpi.com The affinity and specificity of these interactions determine the compound's physiological profile.

Affinity and Specificity for Mineralocorticoid Receptors (MR)

Research has consistently demonstrated that this compound (19-nor-DOC) possesses a remarkably high affinity for mineralocorticoid receptors (MR). Studies comparing 19-nor-DOC to its parent compound, deoxycorticosterone (DOC), found that the absence of the C-19 methyl group results in a three-fold increase in affinity for the MR. oup.com

Further investigations have shown that 19-nor-DOC's affinity for MR is even higher than that of aldosterone (B195564), the principal endogenous mineralocorticoid. nih.gov In competitive binding assays using rat kidney slices, 19-nor-DOC was approximately 140% more effective at displacing radiolabeled aldosterone from MRs than unlabeled aldosterone itself. nih.gov This suggests a potent interaction at the receptor level. However, its in vivo potency is somewhat tempered by higher levels of plasma protein binding compared to aldosterone, which reduces the amount of free steroid available to bind to receptors. nih.gov Despite this, it functions as a full mineralocorticoid agonist, capable of inducing mineralocorticoid effects without any antagonistic activity. nih.gov

Interactions with Glucocorticoid Receptors (GR)

In addition to its potent mineralocorticoid activity, this compound also interacts with glucocorticoid receptors (GR). The removal of the C-19 methyl group from deoxycorticosterone enhances its binding to GR by approximately 1.5-fold. oup.com While its affinity for GR is notable, it is generally less pronounced than its interaction with MR. This dual affinity is a key characteristic of the compound, indicating potential for a mixed profile of mineralocorticoid and glucocorticoid effects, depending on the target tissue and receptor population. The binding of an agonist like 19-nor-DOC to the GR ligand-binding domain initiates a conformational change, releasing the receptor from a protein complex and allowing it to translocate to the nucleus to regulate gene expression. mdpi.com

Cross-Reactivity and Selectivity with Other Steroid Receptors

The selectivity of this compound is defined by its relative affinities for different steroid receptors. Research indicates a predictable pattern for certain structural modifications. For 11-deoxy steroids like deoxycorticosterone, the removal of the 19-methyl group consistently increases binding activity for both MR and GR. oup.com This contrasts with 11-oxygenated adrenal steroids, where the "19-nor" modification does not produce a predictable change in receptor binding. oup.com While its primary interactions are with MR and GR, the potential for cross-reactivity with other nuclear receptors, such as the progesterone (B1679170) receptor, is a consideration given the structural similarities among steroid hormones. nih.govglowm.com However, detailed binding studies focusing on 19-nor-DOC's affinity for other steroid receptors like the progesterone or androgen receptors are less common in the literature compared to the extensive characterization of its MR and GR binding.

Interactive Table: Relative Binding Affinity of this compound This table summarizes the change in receptor binding affinity when comparing this compound to its parent compound, Deoxycorticosterone.

| Receptor | Change in Affinity (19-nor-DOC vs. DOC) | Reference |

|---|---|---|

| Mineralocorticoid Receptor (MR) | 3-fold increase | oup.com |

| Glucocorticoid Receptor (GR) | 1.5-fold increase | oup.com |

Non-Genomic Actions of this compound (if identified in academic studies)

While the classical mechanism of steroid action is genomic, involving the regulation of gene transcription, many steroids can also elicit rapid, non-genomic effects. mdpi.comfrontiersin.org These actions are often mediated by membrane-associated receptors, including classical steroid receptors located at the plasma membrane, and can involve the rapid activation of intracellular signaling cascades. mdpi.comnih.gov For instance, MR activation has been linked to non-genomic effects that alter membrane excitability and activate signaling pathways. nih.gov However, academic studies specifically investigating and identifying the non-genomic actions of this compound are not extensively documented in the reviewed literature. Research has predominantly focused on its potent genomic effects mediated through nuclear MR and GR.

Modulation of Gene Expression by this compound in Experimental Systems

As a potent agonist for both mineralocorticoid and glucocorticoid receptors, the primary molecular mechanism of this compound involves the direct modulation of target gene expression. Upon entering a cell and binding to the MR or GR in the cytoplasm, it induces a conformational change in the receptor. mdpi.com This activated steroid-receptor complex then translocates into the nucleus, where it dimerizes and binds to specific DNA sequences known as hormone response elements (HREs) located in the regulatory regions of target genes. glowm.com

The binding of the 19-nor-DOC-receptor complex to an HRE recruits a suite of coactivator proteins, which facilitates the assembly of the basal transcription machinery and ultimately enhances or represses the rate of transcription of the target gene into messenger RNA (mRNA). glowm.complos.org This modulation of gene expression is the fundamental basis for the compound's physiological effects. For example, its mineralocorticoid actions, such as promoting sodium retention, are a direct result of changes in the expression of genes that code for ion channels and transporters in kidney epithelial cells.

Cellular and Subcellular Effects of this compound in Research

The binding of this compound to its receptors precipitates distinct effects at the subcellular and cellular levels.

Subcellular Effects: The most immediate subcellular event following ligand binding is the nuclear translocation of the MR and GR. mdpi.com In their unbound state, these receptors reside primarily in the cytoplasm as part of a large multiprotein complex. The binding of 19-nor-DOC causes the receptor to be released from this complex, unmasking a nuclear localization signal and prompting its migration into the nucleus. Within the nucleus, the receptor-ligand complex interacts with chromatin and directly binds to DNA to carry out its function as a transcription factor.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of this compound (19-nor-DOC) and its derivatives is intrinsically linked to their chemical structures. Structure-activity relationship (SAR) studies have been crucial in elucidating how specific molecular modifications influence the mineralocorticoid potency of these compounds. Research in this area has primarily focused on the impact of substitutions at the C19 position, revealing significant variations in activity based on the nature of the chemical group present.

Investigations into 19-oxygenated and 19-nor derivatives of deoxycorticosterone have provided valuable insights into their mineralocorticoid effects. nih.gov Studies utilizing adrenalectomized rats have allowed for the direct comparison of these compounds by measuring their impact on the urinary sodium-to-potassium (Na+/K+) ratio, a key indicator of mineralocorticoid activity. A lower ratio signifies a stronger mineralocorticoid effect.

In these research models, 19-nor-DOC itself has been demonstrated to possess potent mineralocorticoid activity. nih.gov The removal of the methyl group at the C19 position, which distinguishes it from deoxycorticosterone, is a critical structural feature contributing to its high potency. Further studies have explored the consequences of introducing different oxygen-containing functional groups at this position.

For instance, the derivative 19-oxodeoxycorticosterone (19-oxo-DOC), which features a ketone group at C19, has been shown to exhibit an anti-mineralocorticoid effect, leading to an increase in the urinary Na+/K+ ratio. nih.gov In contrast, 19-oic-deoxycorticosterone (B1211421) (19-oic-DOC), which has a carboxylic acid group at the same position, displayed mineralocorticoid activity, particularly at higher doses. nih.gov This suggests that the oxidation state and chemical nature of the substituent at C19 are pivotal in determining whether the resulting molecule will act as an agonist or antagonist at the mineralocorticoid receptor.

The table below summarizes the observed effects of various this compound derivatives on mineralocorticoid activity in research models.

| Compound Name | Structural Modification | Observed Biological Activity |

| This compound | Removal of C19 methyl group | Mineralocorticoid |

| 19-Oxodeoxycorticosterone | Ketone group at C19 | Anti-mineralocorticoid |

| 19-Oic-deoxycorticosterone | Carboxylic acid group at C19 | Mineralocorticoid |

These findings underscore the importance of the C19 position in the structure of deoxycorticosterone derivatives for their biological function. The conversion of putative precursors like 19-oic-DOC to the highly active 19-nor-DOC within the kidney further highlights the intricate relationship between chemical structure and physiological response. nih.gov The differential activities of these derivatives provide a foundation for understanding the molecular requirements for mineralocorticoid receptor activation and have been instrumental in probing the physiological roles of these endogenous steroids.

Role of 19 Nordeoxycorticosterone in Experimental Physiological and Pathophysiological Models

Research in Animal Models of Cardiovascular Function

The cardiovascular effects of 19-nor-DOC have been a central focus of experimental inquiry, particularly its influence on blood pressure and cardiac structure.

Studies in various rat models have established 19-nor-DOC as a potent hypertensinogenic agent. In a model of adrenal regeneration hypertension (ARH), a form of low-renin hypertension, urinary free 19-nor-DOC levels were found to be elevated in rats with ARH compared to control animals. researchgate.net Specifically, at day 23 of adrenal regeneration, rats with ARH exhibited urinary free 19-nor-DOC levels of 7.9 ± 1.4 ng/day, while normal rats had levels of 5.0 ± 1.1 ng/day. researchgate.net This suggests a potential etiological role for the steroid in this form of experimental hypertension. researchgate.netcore.ac.uk

Further investigations using unilaterally nephrectomized female Sprague-Dawley rats demonstrated that administration of 19-nordeoxycorticosterone acetate (B1210297) (19-nor-DOCA) induced rapid hypertension. core.ac.uk These findings highlight the significant impact of 19-nor-DOC on blood pressure regulation in experimental settings. The hypertensive effects of 19-nor-DOC have also been observed in other animal models, such as salt-sensitive rats, where elevated production of 19-nor-DOC is linked to hypertension. cardiomedex.com In conscious sheep, a 5-day infusion of 19-nor-DOC resulted in a significant increase in mean arterial pressure. physiology.org

The mechanism of 19-nor-DOC's hypertensive action is believed to be linked to its strong mineralocorticoid properties. core.ac.uk Research has shown that 19-nor-DOC is a powerful mineralocorticoid, with a potency estimated to be 1.5 to 5.1 times that of deoxycorticosterone (DOC). oup.com This potent mineralocorticoid activity contributes to its ability to raise blood pressure in various experimental models.

The impact of 19-nor-DOC on cardiac structure has been noted in conjunction with its hypertensive effects. In studies involving unilaterally nephrectomized female Sprague-Dawley rats treated with 19-nor-DOCA, the development of hypertension was accompanied by cardiac hypertrophy. core.ac.uk This indicates that prolonged exposure to elevated levels of 19-nor-DOC can lead to adverse changes in heart muscle mass, a key component of cardiac remodeling. While specific studies focusing solely on 19-nor-DOC and cardiac fibrosis were not identified, the development of cardiac hypertrophy is a significant finding in the context of mineralocorticoid-induced cardiac damage.

Investigations in Renal Physiology Models

The potent mineralocorticoid nature of 19-nor-DOC inherently links it to renal function, particularly the regulation of sodium and water balance.

Experimental studies have demonstrated that 19-nor-DOC influences sodium and water homeostasis. In sheep, a 5-day infusion of 19-nor-DOC was associated with initial urinary sodium retention, hypernatremia, and hypokalemia, all characteristic effects of a potent mineralocorticoid. physiology.org Similarly, in unilaterally nephrectomized rats receiving 19-nor-DOCA, those given a 1% NaCl solution to drink exhibited greater saline consumption compared to rats treated with DOCA and saline. core.ac.uk This suggests that 19-nor-DOC has a significant impact on sodium and water handling by the kidneys.

The compound has been shown to stimulate sodium transport. mdpi.com The conversion of adrenal precursors to 19-nor-DOC has been demonstrated in rat kidney inner medullary collecting duct cells, suggesting a local production within the kidney that could directly influence renal handling of sodium. nih.gov

Endocrine System Research with this compound

The administration and endogenous production of 19-nor-DOC have been shown to interact with and influence the broader endocrine system, particularly adrenal gland function.

Research indicates that 19-nor-DOC can modulate adrenal steroidogenesis. In unilaterally nephrectomized rats treated with 19-nor-DOCA, a reduction in serum corticosterone (B1669441) concentration was observed. core.ac.uk This suggests a feedback mechanism where the potent mineralocorticoid activity of 19-nor-DOC may suppress the production of other adrenal steroids.

Furthermore, studies on the metabolism of 19-nor-DOC have shown that rat adrenal glands can metabolize it into other compounds, such as 19-nor-corticosterone and 19-nor-18-hydroxydeoxycorticosterone. While 19-nor-DOC itself is not believed to be formed in the adrenal gland, its precursors, including 19-hydroxydeoxycorticosterone (B1217020) and 19-oxo-deoxycorticosterone, are produced in both normal and regenerating adrenals. researchgate.net

Interactive Data Tables

Table 1: Effect of this compound on Blood Pressure in Adrenal Regeneration Hypertension (ARH) in Rats

| Group | Urinary Free 19-nor-DOC (ng/day) |

| Normal Rats | 5.0 ± 1.1 |

| ARH Rats (Day 23) | 7.9 ± 1.4 |

Data from a study on adrenal regeneration hypertension, showing elevated urinary 19-nor-DOC in hypertensive rats. researchgate.net

Table 2: Cardiovascular and Endocrine Effects of 19-nor-DOCA in Unilaterally Nephrectomized Rats

| Treatment Group | Key Findings |

| 19-nor-DOCA + Water | Rapid hypertension, Cardiac hypertrophy, Reduced serum renin activity, Reduced serum corticosterone |

| 19-nor-DOCA + 1% NaCl | Rapid hypertension, Cardiac hypertrophy, Greater saline consumption than DOCA + saline group |

Summary of findings from a study investigating the influence of 19-nor-DOCA on various physiological parameters. core.ac.uk

Table 3: Metabolic Effects of 19-nor-DOC Infusion in Sheep

| Parameter | Effect of 5-day 19-nor-DOC Infusion |

| Mean Arterial Pressure | Significant increase |

| Urinary Sodium | Initial retention |

| Serum Sodium | Hypernatremia |

| Serum Potassium | Hypokalemia |

Observed metabolic changes in sheep following a continuous infusion of 19-nor-DOC. physiology.org

Interplay with Renin-Angiotensin-Aldosterone System (RAAS) Components in Research

This compound (19-nor-DOC) is recognized as a potent mineralocorticoid that can induce hypertension in experimental models. utmb.edu Research in unilaterally nephrectomized female Sprague-Dawley rats demonstrated that administration of this compound acetate (19-nor-DOCA) leads to rapid hypertension and cardiac hypertrophy. utmb.edu In these models, 19-nor-DOCA treatment was associated with a significant reduction in serum renin activity, indicating a suppressive effect on the Renin-Angiotensin-Aldosterone System (RAAS). utmb.edu

Despite its potent mineralocorticoid effects, the physiological regulation of 19-nor-DOC appears to be largely independent of the RAAS. oup.comnih.govnih.gov Studies involving prolonged renin stimulation through diuretics in human subjects showed only a minor and transient increase in urinary 19-nor-DOC excretion. oup.comnih.gov For instance, after administering hydrochlorothiazide (B1673439) for 28 days, which resulted in sustained secondary hyperaldosteronism, urinary 19-nor-DOC levels increased slightly on day 3 but returned to normal values thereafter, suggesting its regulation is distinct from that of aldosterone (B195564). oup.comnih.gov This suggests that the factors governing 19-nor-DOC production are not tightly linked to renin or angiotensin II levels. nih.gov

Further evidence of this dissociation comes from studies on patients with aldosterone-producing adenomas, a condition characterized by low renin hypertension. nih.govoup.com In these patients, 19-nor-DOC is often excreted in excess and is produced by the adrenal adenoma itself, independent of the suppressed RAAS. nih.gov The production of 19-nor-DOC in the adrenal vein ipsilateral to the tumor was found to be comparable to that of aldosterone, while in the contralateral adrenal gland, aldosterone was more suppressed than 19-nor-DOC. nih.gov This finding supports the hypothesis that the two steroids are regulated by different mechanisms. nih.gov However, one study did find that administration of an angiotensin-converting-enzyme (ACE) inhibitor could lower urinary free 19-nor-DOC levels, suggesting some level of interaction, even if indirect. nih.gov

Neurobiological Research and this compound in Experimental Systems

While direct and extensive research into the specific neurobiological roles of 19-nor-DOC is not widely documented, studies on related steroids and their mechanisms provide a basis for its potential activity within the central nervous system. Mineralocorticoid receptors, to which 19-nor-DOC binds with high affinity, are present in various brain regions. oup.com Research has demonstrated the presence of aldosterone-concentrating neuron populations in the rat brain, highlighting that the brain is a target for mineralocorticoids. bioscientifica.com

Furthermore, there is evidence for the synthesis of steroids within the brain itself, so-called neurosteroids. Studies have shown that the brain can synthesize aldosterone, which may contribute to pathologies like hypertension. scispace.com The metabolism of precursor steroids within neural tissue is an active area of investigation. For instance, research has explored the synthesis of steroids in the brain and the potential role of cytochrome P450C11, an enzyme involved in 19-nor-DOC formation in other tissues, suggesting a possible mechanism for local production. tandfonline.comphysiology.org The presence of precursors like 19-hydroxydeoxycorticosterone in the regenerating adrenal glands, which have a connection to the nervous system, also points to complex interactions. ahajournals.org Incubation of rat adrenal homogenates with 19-nor-DOC yielded metabolites such as 19-nor-corticosterone and 19-nor-18-hydroxydeoxycorticosterone, indicating metabolic pathways that could potentially occur in other tissues expressing the necessary enzymes, including the brain. nih.govoup.com

Role in Reproductive Biology Research in Animal Models

Research in animal models has uncovered a significant role for this compound in reproductive biology, most notably characterized by a distinct sex-specific difference in its excretion. nih.gov

Sex-Specific Excretion

Studies using inbred Dahl salt-sensitive (S/JR) and salt-resistant (R/JR) rats have consistently shown that female rats excrete significantly higher amounts of urinary 19-nor-DOC than their male counterparts. nih.govoup.comnih.gov This pronounced difference in excretion can be as much as twenty-fold higher in females. researchgate.net Interestingly, this variation in 19-nor-DOC excretion in female rats does not appear to correlate with the estrous cycle. nih.gov

The influence of gonadal hormones on this sex difference has been a key area of investigation. Research involving gonadectomy and hormone replacement in rats has provided critical insights:

Orchiectomy (removal of testes) in male rats resulted in a significant increase in the urinary excretion of 19-nor-DOC. researchgate.net

Testosterone (B1683101) replacement in castrated males reduced 19-nor-DOC excretion to below the levels seen in intact males, indicating a strong inhibitory effect of testosterone on 19-nor-DOC production. researchgate.net

Oophorectomy (removal of ovaries) in female rats did not produce a consistent effect on their high levels of 19-nor-DOC excretion. researchgate.net

Estrogen replacement in oophorectomized females only slightly increased its excretion, while testosterone administration significantly suppressed it. researchgate.net

These findings collectively suggest that testosterone is a primary inhibitor of 19-nor-DOC production or excretion, explaining the lower levels observed in males. researchgate.net Animal models, including those with targeted gene disruption for estrogen receptors, have been invaluable for dissecting the distinct roles of various steroid hormones in reproductive tissues in both sexes. nih.gov

Involvement in Stress Response Mechanisms in Research Models

The study of this compound in experimental settings is often intertwined with the animal's stress response, which can be a significant confounding variable. The stress response involves the activation of the hypothalamic-pituitary-adrenal (HPA) axis, leading to the release of glucocorticoids like corticosterone, and is a critical consideration in physiological research. nih.govfrontiersin.orgmdpi.com

Experimental procedures and housing conditions themselves can act as stressors. For example, placing rats in metabolic cages for urine collection induces an initial stress response, characterized by elevated excretion of corticosterone and aldosterone for the first few days. nih.gov This highlights the necessity of an acclimatization period to obtain stable, basal steroid excretion measurements. nih.gov Similarly, studies in mice have shown that acclimation to handling and blood sampling procedures can significantly decrease stress markers like glucose and faecal corticosterone metabolites. mdpi.com The use of metabolic cages for extended periods has been shown to be a continued stressor for some species, such as pigs, affecting physiological markers like faecal cortisol. researchgate.net

Chronic stress models, such as chronic unpredictable stress (CUS), are specifically designed to induce a sustained stress response to study the mechanisms of affective and somatic disorders. frontiersin.org These models lead to measurable changes, including increased adrenal weight and elevated serum corticosterone levels. frontiersin.org

Analytical and Methodological Approaches for 19 Nordeoxycorticosterone Research

Chromatographic Techniques for 19-Nordeoxycorticosterone Analysis in Research Matrices

Chromatography is a fundamental technique for the separation and purification of 19-nor-DOC from intricate biological samples such as urine, blood, and adrenal tissue homogenates. rsc.orgnih.gov The choice of chromatographic method depends on the specific research question, the required sensitivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and quantification of 19-nor-DOC. rsc.orgnih.gov In many research applications, HPLC is utilized to isolate 19-nor-DOC and its metabolites prior to quantification by other methods, such as immunoassays or mass spectrometry. nih.govresearchgate.net For direct quantification, HPLC systems are typically equipped with an ultraviolet (UV) detector, as the α,β-unsaturated ketone structure in the A-ring of 19-nor-DOC absorbs UV light. nih.govnih.gov

Reversed-phase HPLC, particularly with C18 columns, is the most common modality for steroid separation. libretexts.orglibretexts.org This technique separates compounds based on their hydrophobicity. A polar mobile phase, often a mixture of water with acetonitrile (B52724) or methanol (B129727), is used to elute the analytes from the nonpolar stationary phase. libretexts.org Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of a wide range of steroids with varying polarities. libretexts.org

One of the key applications of HPLC in 19-nor-DOC research is the quantification of its urinary excretion. For instance, studies have measured urinary 19-nor-DOC levels in human subjects by converting the steroid to its acetate (B1210297) derivative and then quantifying it using HPLC with UV detection. nih.govnih.gov This approach has been instrumental in assessing the role of 19-nor-DOC in certain forms of hypertension. nih.gov

Table 1: Representative HPLC Conditions for Steroid Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size) libretexts.org |

| Mobile Phase | Gradient of water and acetonitrile or methanol, often with a modifier like formic acid libretexts.orglcms.cz |

| Flow Rate | 0.8 - 1.5 mL/min lcms.czresearchgate.net |

| Detection | UV spectrophotometry (e.g., at 240-254 nm) nih.govlcms.cz |

| Temperature | Ambient or controlled (e.g., 30-40 °C) researchgate.netsigmaaldrich.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly specific technique for the analysis of 19-nor-DOC. researchgate.net Due to the low volatility of steroids, chemical derivatization is a necessary step to convert 19-nor-DOC into a more volatile and thermally stable compound suitable for GC analysis. nih.gov

A common derivatization strategy involves the acetylation of the hydroxyl group at the C21 position to form 21-acetoxy-19-nor-deoxycorticosterone. researchgate.net Another approach is the formation of methoxime-trimethylsilyl (MO-TMS) derivatives. nih.gov These derivatives are then introduced into the gas chromatograph, where they are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique fragmentation pattern that serves as a molecular fingerprint for identification.

GC-MS has been successfully used to identify and quantify 19-nor-DOC in rat serum. researchgate.net In such studies, the sample is first purified by HPLC, then acetylated, and finally analyzed by GC-MS. researchgate.net By operating the mass spectrometer in the selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analyte are detected, the sensitivity and specificity of the analysis are significantly enhanced. mednexus.org For the 21-acetate derivative of 19-nor-DOC, characteristic ions at m/z 358, 285, and 257 have been used for its identification. researchgate.net

Table 2: GC-MS Parameters for the Analysis of this compound Acetate

| Parameter | Description |

|---|---|

| Derivatization | Acetylation with acetic anhydride (B1165640) to form 21-acetoxy-19-nordeoxycorticosterone researchgate.net |

| Ionization Mode | Electron Impact (EI) |

| Monitored Ions (m/z) | 358 (Molecular ion), 285, 257 (Fragment ions) researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of steroids in biological fluids due to its superior sensitivity, specificity, and high-throughput capabilities. sigmaaldrich.comnih.gov This technique combines the separation power of liquid chromatography with the highly selective and sensitive detection of tandem mass spectrometry. sigmaaldrich.com A significant advantage of LC-MS/MS over GC-MS is that derivatization is often not required, simplifying sample preparation. nih.gov

In a typical LC-MS/MS workflow, the sample is first subjected to a sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances. The extract is then injected into the LC system, where 19-nor-DOC is separated from other compounds. The eluent from the LC column is then introduced into the mass spectrometer.

The mass spectrometer is typically a triple quadrupole instrument operated in the multiple reaction monitoring (MRM) mode. nih.gov In this mode, a specific precursor ion (typically the protonated molecule [M+H]⁺) of the target analyte is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This process provides two levels of mass selectivity, resulting in extremely high specificity and reduced background noise. While specific MRM transitions for 19-nor-DOC are not widely published, the methodology is well-established for a broad range of adrenal steroids. synnovis.co.ukresearchgate.net

Table 3: Representative LC-MS/MS Parameters for Adrenal Steroid Profiling

| Parameter | Typical Conditions |

|---|---|

| Chromatography | Reversed-phase (C18) UHPLC/HPLC synnovis.co.uk |

| Mobile Phase | Gradient of water and methanol or acetonitrile with formic acid researchgate.net |

| Ionization | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) nih.govresearchgate.net |

| MS Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| Example Transition (Cortisol) | Precursor Ion (m/z) 363.2 → Product Ion (m/z) 121.2 msu.edu |

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for the structural confirmation of 19-nor-DOC and can also be applied for its quantification. These methods rely on the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, including 19-nor-DOC. researchgate.net NMR provides detailed information about the carbon-hydrogen framework of a molecule. For the structural confirmation of 19-nor-DOC isolated from biological sources, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed. researchgate.net

Table 4: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Nuclei in this compound

| Nucleus | Expected Chemical Shift (ppm) | Notes |

|---|---|---|

| ¹H-4 | ~5.7 | Olefinic proton in the A-ring |

| ¹H-21 | ~4.1-4.2 | Protons on the carbon bearing the primary alcohol |

| ¹³C-3 | ~200 | Carbonyl carbon in the A-ring |

| ¹³C-5 | ~170 | Olefinic carbon in the A-ring |

| ¹³C-4 | ~124 | Olefinic carbon in the A-ring |

| ¹³C-21 | ~60-70 | Carbon of the primary alcohol |

| ¹³C-20 | ~210 | Ketone carbon in the side chain |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For 19-nor-DOC, the IR spectrum would show characteristic absorption bands for the hydroxyl group (-OH), the ketone groups (C=O), and the carbon-carbon double bond (C=C). Specifically, a strong absorption band would be expected in the region of 1700-1730 cm⁻¹ corresponding to the C=O stretching of the ketone at C-20, and around 1660 cm⁻¹ for the α,β-unsaturated ketone at C-3. The O-H stretching of the C-21 hydroxyl group would appear as a broad band around 3300-3500 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to probe electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The α,β-unsaturated ketone system in the A-ring of 19-nor-DOC acts as a chromophore. Research has shown that 19-nor-DOC exhibits a UV absorption maximum (λmax) at approximately 239 nm, which is characteristic of the 4-en-3-oxo function. nih.gov This property is often exploited for the detection and quantification of 19-nor-DOC in HPLC analysis. nih.govnih.gov

Immunoassays in this compound Research

Immunoassays are crucial for the detection and quantification of this compound (19-nor-DOC) in biological samples. These methods utilize the specific binding between an antibody and the 19-nor-DOC antigen.

Radioimmunoassay (RIA) is a highly sensitive and specific method that has been developed to measure 19-nor-DOC concentrations, particularly in urine. nih.govsci-hub.se The fundamental principle of RIA is competitive binding. revvity.com In this process, a known quantity of radiolabeled 19-nor-DOC (the "tracer") competes with the unlabeled 19-nor-DOC present in a sample for a limited number of binding sites on a highly specific antibody. revvity.com As the concentration of unlabeled 19-nor-DOC in the sample increases, it displaces more of the radiolabeled tracer from the antibody. The antibody-bound radioactivity is then measured, and the concentration of 19-nor-DOC in the sample is determined by comparing this measurement to a standard curve generated with known concentrations of the compound.

A specific RIA for urinary free 19-nor-DOC was developed that required a preliminary purification step using high-performance liquid chromatography (HPLC) to ensure specificity before the assay was performed with specific antibodies. nih.gov The performance characteristics of this assay demonstrated its utility for research applications.

| Parameter | Value | Reference |

|---|---|---|

| Intra-assay Variability | 10% | nih.gov |

| Inter-assay Variability | 16% | nih.gov |

This RIA method was successfully used to measure urinary free 19-nor-DOC in rats under different physiological conditions, such as varying sodium diets and after administration of adrenocorticotropin (ACTH). nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) is another powerful immunoassay technique for detecting and quantifying substances like 19-nor-DOC. thermofisher.com While specific, validated commercial ELISA kits for 19-nor-DOC are not widely documented in the provided search results, the development of such an assay would follow established principles. thermofisher.comresearchgate.net

The development process for a 19-nor-DOC ELISA would involve:

Antigen Immobilization : The 19-nor-DOC molecule (or a conjugate) would be immobilized on the surface of a microplate.

Antibody Binding : A specific primary antibody that recognizes 19-nor-DOC would be added. In a competitive ELISA format, the sample containing unknown 19-nor-DOC would be added simultaneously with a fixed amount of enzyme-labeled 19-nor-DOC. They would compete for the antibody binding sites.

Enzymatic Reaction : An enzyme-linked secondary antibody or a conjugated primary antibody is used. A substrate is added, which is converted by the enzyme into a detectable signal (e.g., a color change). thermofisher.com The intensity of the signal is inversely proportional to the amount of 19-nor-DOC in the sample.

Validation of a newly developed ELISA is critical to ensure its accuracy and reliability. researchgate.netnih.gov This process involves assessing several key parameters.

| Validation Parameter | Description |

|---|---|

| Specificity/Cross-Reactivity | Testing the antibody against other structurally similar steroids to ensure it binds primarily to 19-nor-DOC. nih.gov |

| Sensitivity | Determining the lowest concentration of 19-nor-DOC that the assay can reliably detect. nih.gov |

| Accuracy | Assessing the agreement between the measured value and the true value, often checked by spike and recovery experiments. nih.gov |

| Precision (Imprecision) | Evaluating the reproducibility of the results, including both intra-assay (within the same run) and inter-assay (between different runs) variability. nih.gov |

| Parallelism/Linearity | Ensuring that serially diluted samples give results that are proportional to their dilution factor, indicating no matrix interference. abcam.com |

In Vitro Experimental Models for this compound Studies

In vitro models are indispensable for investigating the molecular and cellular mechanisms of 19-nor-DOC, including its synthesis and receptor interactions, in a controlled environment.

Cell culture systems provide a valuable tool to study the biosynthesis of 19-nor-DOC. Research has demonstrated that rat kidney inner medullary collecting duct (IMCD) cells are capable of synthesizing this potent mineralocorticoid. nih.govdoi.org In these experiments, various adrenal precursors of 19-nor-DOC were added to the culture media of IMCD cells to determine their conversion rates.

The findings showed that after a 24-hour incubation period, specific precursors were converted to 19-nor-DOC, while others were not. This suggests that the kidney cells require the precursor deoxycorticosterone (DOC) to be metabolized into specific intermediates before it can be converted to 19-nor-DOC. nih.govdoi.org

| Precursor Added (10 nM) | % Converted to 19-nor-DOC (24h) | Reference |

|---|---|---|

| 19-oxo-Deoxycorticosterone | 4.6% ± 1.0% | nih.govdoi.org |

| 19-oic-Deoxycorticosterone (B1211421) | 14.4% ± 1.4% | nih.govdoi.org |

| Deoxycorticosterone (DOC) | Not Converted | nih.govdoi.org |

| 19-OH-Deoxycorticosterone | Not Converted | nih.govdoi.org |

Receptor binding assays are used to determine the affinity of a ligand, such as 19-nor-DOC, for its receptor. These assays have been critical in characterizing the interaction of 19-nor-DOC with mineralocorticoid receptors (MR). Studies using rat kidney cytosol, which is rich in these receptors, have shown that 19-nor-DOC has a remarkably high affinity for the MR. nih.gov

In a competitive binding assay using kidney slices from adrenalectomized rats incubated in a protein-free buffer, 19-nor-DOC was found to be a more potent competitor for tritiated aldosterone (B195564) binding sites than aldosterone itself. nih.gov However, when the incubation included plasma, the relative potency of 19-nor-DOC decreased significantly due to its higher level of plasma binding compared to aldosterone. nih.gov

| Experimental Condition | Relative Binding Affinity of 19-nor-DOC (vs. Aldosterone) | Reference |

|---|---|---|

| Kidney slices in protein-free buffer | ~140% | nih.gov |

| Kidney slices with 20% rat plasma | ~40% | nih.gov |

| In vivo determination | ~33% | nih.gov |

These results highlight that at a molecular level, 19-nor-DOC has a higher affinity for mineralocorticoid receptors than aldosterone. nih.gov

Gene reporter assays are a powerful tool to quantify the functional consequence of a steroid binding to its receptor—namely, the activation or repression of gene transcription. biorxiv.org In these assays, cells are engineered to contain a "reporter gene" that is linked to a hormone-responsive element of DNA. When a steroid like 19-nor-DOC binds to its receptor (e.g., the mineralocorticoid receptor), the receptor-ligand complex binds to this DNA element and drives the expression of the reporter gene. The product of the reporter gene (often an enzyme like luciferase or β-galactosidase) can be easily measured, providing a quantitative readout of the steroid's transcriptional activity.

While specific studies detailing the use of gene reporter assays exclusively for 19-nor-DOC were not prominent in the search results, this methodology is standard for assessing the activity of mineralocorticoids and glucocorticoids. biorxiv.orguliege.be Such an assay for 19-nor-DOC would allow researchers to:

Determine if 19-nor-DOC acts as an agonist (activator) or antagonist (inhibitor) at the mineralocorticoid and glucocorticoid receptors.

Quantify its potency in activating gene transcription compared to other steroids like aldosterone and cortisol.

Investigate potential cross-talk and interactions with other receptors, such as the glucocorticoid receptor, which can influence mineralocorticoid receptor-mediated transcription. biorxiv.orguliege.be

The results from these assays are crucial for understanding the biological function of 19-nor-DOC beyond its receptor binding affinity, linking it directly to its effects on gene expression.

In Vivo Animal Model Design and Experimental Protocols for this compound Studies

In vivo animal models are indispensable for elucidating the physiological and pathophysiological roles of this compound (19-nor-DOC). These models, primarily developed in rats, have been instrumental in characterizing its potent mineralocorticoid and hypertensinogenic properties. The experimental designs often involve surgical manipulation and specific dietary controls to sensitize the animals to the effects of the compound, thereby allowing for a detailed investigation of its mechanisms of action.

Unilaterally Nephrectomized Rat Model

A foundational model for studying the hypertensive effects of 19-nor-DOC involves the use of unilaterally nephrectomized rats. This surgical reduction of renal mass enhances the animal's susceptibility to mineralocorticoid-induced hypertension.

Experimental Protocol: Young, female Sprague-Dawley rats typically undergo a unilateral nephrectomy. Following a recovery period, the animals are administered this compound acetate (19-nor-DOCA). The experimental protocol often includes different groups to isolate the effects of the steroid and the role of sodium intake. For instance, one group of 19-nor-DOCA-treated rats may be given a 1% NaCl solution to drink, while another receives distilled water. Control groups, also unilaterally nephrectomized, would receive injections of the vehicle (e.g., oil) with either saline or water to drink. nih.gov

Detailed Research Findings: Studies utilizing this model have demonstrated that administration of 19-nor-DOCA leads to a rapid onset of hypertension in unilaterally nephrectomized rats, regardless of whether they consume saline or water. nih.gov This indicates that 19-nor-DOCA is a potent hypertensinogenic agent in its own right. Furthermore, these animals develop significant cardiac hypertrophy, a common consequence of sustained high blood pressure. nih.gov

Interestingly, rats treated with 19-nor-DOCA and given saline to drink exhibit a greater consumption of the saline solution compared to rats treated with deoxycorticosterone acetate (DOCA) under similar conditions. nih.gov The group receiving 19-nor-DOCA with water demonstrated enhanced growth and enlargement of the thymus gland. nih.gov

Biochemical analyses of blood serum from these animals have revealed significant alterations in key parameters. Rats treated with 19-nor-DOCA showed a marked decrease in serum potassium levels (hypokalemia), a hallmark of potent mineralocorticoid activity. nih.gov Additionally, there was a notable reduction in both serum renin activity and corticosterone (B1669441) concentrations. nih.gov Plasma sodium concentration, however, was not significantly affected by the treatment. nih.gov

Physiological and Biochemical Effects of 19-nor-DOCA in Unilaterally Nephrectomized Rats

| Parameter | Observation in 19-nor-DOCA Treated Group | Reference |

|---|---|---|

| Blood Pressure | Rapidly became hypertensive | nih.gov |

| Cardiac Mass | Developed cardiac hypertrophy | nih.gov |

| Saline Consumption | Greater than in DOCA-treated rats | nih.gov |

| Serum Potassium | Hypokalemia (reduced levels) | nih.gov |

| Serum Renin Activity | Reduced | nih.gov |

| Serum Corticosterone | Reduced | nih.gov |

| Plasma Sodium | Not significantly affected | nih.gov |

Adrenalectomized Spontaneously Hypertensive Rat (SHR) Model

To further isolate the direct action of 19-nor-DOC and to assess its activity in a genetically hypertensive model, adrenalectomized Spontaneously Hypertensive Rats (SHR) have been employed. Adrenalectomy removes the endogenous sources of mineralocorticoids and glucocorticoids, allowing for a more precise evaluation of the effects of exogenously administered steroids.

Experimental Protocol: In this model, male SHR undergo adrenalectomy. Following the procedure, the animals receive continuous infusions of 19-nor-DOC for a defined period, typically two weeks. Different infusion rates are used to establish a dose-response relationship for the hypertensinogenic effects of the compound.

Detailed Research Findings: This experimental design has provided compelling evidence for the potent blood pressure-elevating effects of 19-nor-DOC. Infusions of 19-nor-DOC in adrenalectomized SHR resulted in significant increases in blood pressure. nih.gov Specifically, a 14-day infusion led to substantial elevations in mean arterial pressure. nih.gov These findings underscore that 19-nor-DOC is a powerful hypertensinogenic steroid and that the adrenalectomized SHR model serves as a sensitive bioassay for testing such activity. nih.gov

Blood Pressure Response to 19-nor-DOC Infusion in Adrenalectomized SHR

| Infusion Duration | Finding | Reference |

|---|---|---|

| 2 weeks | Significant increase in blood pressure (55 and 70 mmHg for 10 and 25 µg/day respectively) | nih.gov |

Structural Analogs and Derivatives of 19 Nordeoxycorticosterone in Research

Design and Synthetic Strategies for 19-Nordeoxycorticosterone Analogs

The design of this compound analogs is largely guided by the established structure-activity relationships of steroids and their interaction with mineralocorticoid and glucocorticoid receptors. Strategies often involve modifications at key positions of the steroid nucleus and the C-17 side chain to probe the steric and electronic requirements for receptor binding and activation.

Synthetic strategies for producing 19-nor steroids, including analogs of this compound, often employ multi-step processes starting from more readily available steroid precursors. A common approach involves the removal of the C-19 angular methyl group, a defining feature of this class of compounds. Convergent synthetic strategies are frequently utilized, where different parts of the molecule, such as the A-ring and the C/D-ring system with the side chain, are synthesized separately and then coupled. nih.gov For instance, methods like the Wittig-Horner reaction and Julia olefination have been effectively used in the synthesis of 19-nor vitamin D analogs, and similar principles can be applied to the synthesis of this compound analogs. nih.gov

The synthesis of the parent compound, this compound, has been reported, providing a foundational methodology for accessing its derivatives. acs.org Further modifications can then be introduced. For example, alterations to the A-ring can be achieved through various chemical transformations, and different side chains can be appended at the C-17 position to explore their impact on biological activity.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives and Modifications

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural modifications to this compound influence its biological activity. These studies typically involve comparing the receptor binding affinity and functional activity of a series of analogs with systematic structural changes.

The absence of the C-19 methyl group is a key structural feature of this compound that significantly impacts its mineralocorticoid activity. Research has shown that the removal of this methyl group from deoxycorticosterone results in a threefold increase in affinity for the mineralocorticoid receptor (MR). This suggests that the lack of the C-19 methyl group allows for a more favorable interaction with the receptor's ligand-binding pocket.

The enhanced binding affinity of 19-nor-11-deoxy steroids is a consistent finding, indicating that the steric bulk of the C-19 methyl group may hinder optimal binding to the MR. However, this pattern is not universally observed for all 19-nor steroids, as 11-oxygenated derivatives show a less predictable binding pattern for both MR and glucocorticoid receptors (GR).

| Compound | Modification | Relative Mineralocorticoid Receptor (MR) Affinity | Relative Glucocorticoid Receptor (GR) Affinity |

|---|---|---|---|

| Deoxycorticosterone | Parent Compound | 100% | 100% |

| This compound | Removal of C-19 Methyl Group | ~300% | ~150% |

| Progesterone (B1679170) | Parent Compound | - | - |

| 19-Norprogesterone (B1209251) | Removal of C-19 Methyl Group | - | ~300% |

The structure of the C-17 side chain is a critical determinant of the biological activity of corticosteroids. Modifications to this side chain in this compound analogs can significantly alter their potency and selectivity. While specific studies on a wide range of this compound side-chain analogs are not extensively detailed in the available literature, general principles from other steroid classes can be applied.

For instance, in the context of brassinosteroid analogs, modifications to the side chain, including the incorporation of nitrogen-containing functional groups, have been explored to modulate biological activity. mdpi.com Similarly, for estratriene derivatives, the introduction of a cyano-substituted group at C-17 has been shown to be a key determinant for anticancer activity. nih.gov These examples highlight the potential for side-chain modifications to impart novel biological properties to the this compound scaffold. The length, polarity, and steric bulk of the side chain are all factors that can influence receptor binding and subsequent biological response.

The interaction between a steroid and its receptor can induce conformational changes in the receptor protein, which are necessary for its activation and subsequent regulation of gene expression. nih.gov Modifications to the A, B, C, or D rings of the this compound molecule could therefore alter the way it docks into the mineralocorticoid receptor, potentially leading to agonistic or antagonistic activity. For example, the introduction of substituents or the alteration of stereochemistry at various positions on the ring system can impact the binding affinity and efficacy of the compound. Modeling studies of the mineralocorticoid receptor's ligand-binding domain suggest that it is predominantly hydrophobic, and the fit of the steroid within this pocket is crucial for its activity. bioscientifica.com

Biological Evaluation of this compound Analogs in Pre-Clinical Research Models

The biological effects of this compound and its potential analogs are evaluated in various preclinical research models to characterize their pharmacological properties. These studies are essential for determining the in vivo activity and potential therapeutic applications of these compounds.

Preclinical studies in animal models have confirmed that this compound is a potent mineralocorticoid and hypertensinogenic agent. In unilaterally nephrectomized rats, administration of this compound acetate (B1210297) led to a rapid increase in blood pressure and the development of cardiac hypertrophy. nih.gov These effects were accompanied by increased saline consumption, hypokalemia, and a reduction in serum renin activity, all of which are characteristic of mineralocorticoid excess. nih.gov

Further studies in adrenalectomized spontaneously hypertensive rats have also demonstrated the potent hypertensinogenic activity of this compound, with infusions leading to significant increases in blood pressure. nih.gov These findings underscore the significant in vivo mineralocorticoid activity of the parent compound and provide a basis for the evaluation of its synthetic analogs. The development of analogs with modified side chains or ring systems would be assessed in similar preclinical models to determine if these structural changes lead to alterations in their hypertensive and electrolyte-regulating effects.

| Compound | Preclinical Model | Observed Biological Effects |

|---|---|---|

| This compound Acetate | Unilaterally nephrectomized rats | - Rapidly induced hypertension

|

| This compound | Adrenalectomized spontaneously hypertensive rats | - Significant increases in blood pressure |

Future Directions and Emerging Research Avenues for 19 Nordeoxycorticosterone

Advanced Omics Approaches in 19-Nordeoxycorticosterone Research

High-throughput "omics" technologies are poised to revolutionize our understanding of 19-nor-DOC by providing a systems-level view of its biological influence.

While the synthesis of 19-nor-DOC is understood to occur in tissues such as the kidney and adrenal glands, a comprehensive profile of its metabolic fate is yet to be fully elucidated nih.govnih.gov. Early studies involving the incubation of 19-nor-DOC with rat adrenal homogenates identified two major conversion products: 19-nor-corticosterone and 19-nor-18-hydroxydeoxycorticosterone nih.gov. Furthermore, investigations into the metabolism of infused radiolabeled 19-nor-DOC in humans revealed that the majority of its metabolites are excreted as glucuronosides, with 19-nor-DOC-21-glucuronoside being a major urinary metabolite iaea.org.

Future research employing untargeted metabolomics can expand upon these findings by providing a global snapshot of the metabolic changes induced by 19-nor-DOC in various biological systems. By analyzing biofluids and tissues, researchers can identify novel metabolites and map the downstream biochemical pathways affected by this steroid. This approach could reveal how 19-nor-DOC influences broader metabolic networks beyond its classical mineralocorticoid effects.

Table 1: Known Metabolites of this compound

| Metabolite | Method of Identification | Source |

| 19-nor-corticosterone | Mass spectrometry and nuclear magnetic resonance | nih.gov |

| 19-nor-18-hydroxydeoxycorticosterone | Mass spectrometry and nuclear magnetic resonance | nih.gov |

| 19-nor-DOC-21-glucuronoside | Radiotracer analysis | iaea.org |

The biological actions of 19-nor-DOC are primarily mediated through its interaction with the mineralocorticoid receptor (MR) nih.gov. However, the full complement of proteins and enzymes that interact with 19-nor-DOC or are modulated by its signaling cascade remains largely unknown. Proteomics approaches, such as affinity purification-mass spectrometry, can be employed to identify proteins that directly bind to 19-nor-DOC or are part of the MR-ligand complex.

Studies on the MR have already identified several interacting proteins, including heat shock proteins and cofactors for transcription nih.gov. It has been shown that the interaction of proteins with the cytosolic MR can be ligand-dependent, suggesting that 19-nor-DOC may recruit a unique set of interacting proteins compared to other mineralocorticoids like aldosterone (B195564) nih.gov. Future proteomics studies could compare the protein interactomes of the MR when bound to different ligands, including 19-nor-DOC, to delineate the molecular basis of its specific biological effects.

Integration of Computational Modeling in this compound Studies

In silico approaches, including molecular dynamics simulations and docking studies, offer powerful tools to investigate the interactions of 19-nor-DOC at an atomic level, providing insights that can guide further experimental research.

Molecular dynamics (MD) simulations can provide a detailed view of the dynamic interactions between 19-nor-DOC and the mineralocorticoid receptor nih.govmdpi.comresearchgate.net. By simulating the movement of atoms over time, MD can reveal how the binding of 19-nor-DOC influences the conformational changes in the MR's ligand-binding domain nih.govresearchgate.net. These simulations can help to understand the stability of the receptor-ligand complex and the role of specific amino acid residues in binding nih.gov. Such studies have been successfully used to investigate the binding of aldosterone and other antagonists to the MR, and similar approaches can be applied to 19-nor-DOC to elucidate the molecular mechanisms of its agonist activity nih.govmdpi.comresearchgate.net.